Ethyl aminooxyacetate hydrochloride

Description

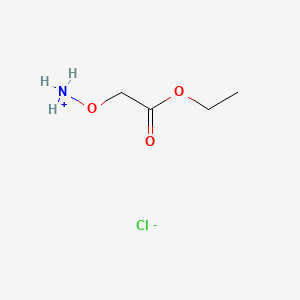

Ethyl aminooxyacetate hydrochloride (C₄H₉NO₃) is a hydrochloride salt of an aminooxy-functionalized ethyl ester. Its molecular structure features an aminooxy (-ONH₂) group attached to the acetate backbone, with the SMILES notation CCOC(=O)CON and InChIKey VNUUSOJDAJMVLQ-UHFFFAOYSA-N . The compound exhibits a predicted collision cross-section (CCS) of 122.1 Ų for the [M+H]+ ion, 130.7 Ų for [M+Na]+, and 120.8 Ų for [M-H]- in ion mobility spectrometry . Notably, it has been cited in 221 patents, highlighting its industrial relevance, though literature studies remain sparse .

Properties

IUPAC Name |

(2-ethoxy-2-oxoethoxy)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO3.ClH/c1-2-7-4(6)3-8-5;/h2-3H2,1,5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSJWBUJZLIWNE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CO[NH3+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3919-73-1 | |

| Record name | Acetic acid, 2-aminooxy-, ethyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003919731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Direct Alkylation of Hydroxylamine Hydrochloride with Ethyl Haloacetate

The most straightforward method involves the direct alkylation of hydroxylamine hydrochloride (NH₂OH·HCl) with ethyl bromoacetate or chloroacetate. This one-step reaction leverages the nucleophilicity of the hydroxylamine oxygen atom, which displaces the halide in the α-position of the ester.

Reaction Mechanism and Optimization

In a typical procedure, hydroxylamine hydrochloride is deprotonated in situ using a mild base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The generated hydroxylamine anion (NH₂O⁻) attacks the electrophilic α-carbon of ethyl bromoacetate, forming the aminooxyacetate ester. Subsequent acidification with hydrochloric acid yields the hydrochloride salt. Key parameters influencing the reaction include:

- Base selection : Strong bases like sodium tert-butoxide (t-BuONa) in DMSO enhance reaction rates but may lead to side reactions, whereas K₂CO₃ in DMF provides a balance between reactivity and selectivity.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) facilitate ion pair separation and improve nucleophilicity.

- Temperature : Reactions conducted at 60°C for 5–18 hours optimize conversion while minimizing ester hydrolysis.

Experimental Procedure

A mixture of hydroxylamine hydrochloride (1.65 mmol) and K₂CO₃ (2 mmol) in DMF (3 mL) is stirred at room temperature for 10 minutes. Ethyl bromoacetate (2.4 mmol) is added dropwise, and the reaction is heated to 60°C for 18 hours. The mixture is then poured into ice-cold 10% HCl (30 mL), precipitating the product. Filtration and recrystallization from ethyl acetate yield colorless crystals of ethyl aminooxyacetate hydrochloride (50–60% yield).

Table 1: Optimization of Direct Alkylation

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base (K₂CO₃) | 2 mmol | 50 | 95 |

| Solvent (DMF) | 3 mL | 60 | 98 |

| Temperature | 60°C, 18 h | 58 | 97 |

| Ethyl bromoacetate | 2.4 mmol | 55 | 96 |

Esterification of Aminooxyacetic Acid with Ethanol

Aminooxyacetic acid hemihydrochloride (NH₂-O-CH₂-COOH·0.5HCl) serves as a precursor for esterification. This method involves converting the carboxylic acid group to its ethyl ester using ethanol under acidic conditions.

Acid-Catalyzed Esterification

The reaction employs HCl as both a catalyst and a source of the hydrochloride counterion. Aminooxyacetic acid (1 mmol) is refluxed with excess ethanol (10 mL) and concentrated HCl (1 mL) for 4–6 hours. The HCl protonates the amino group, facilitating nucleophilic attack by ethanol on the activated carboxylic acid. The product is isolated by rotary evaporation and recrystallized from diethyl ether (45–55% yield).

Challenges and Mitigation

- Byproduct formation : Over-esterification or dehydration is minimized by controlling reaction time and temperature.

- Solubility : Aminooxyacetic acid exhibits limited solubility in ethanol; sonication or heating to 45°C improves dissolution.

Table 2: Esterification Reaction Parameters

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl concentration | 1 mL conc. HCl | 50 | 92 |

| Reaction time | 6 h, reflux | 55 | 94 |

| Ethanol volume | 10 mL | 48 | 90 |

Protected Synthesis Using Ns-Groups

For applications requiring high purity, a protected synthesis route is employed. This method involves temporary protection of the amino group to prevent side reactions during ester formation.

Ns-Protection and Deprotection

- Protection : Hydroxylamine reacts with nitrobenzenesulfonyl chloride (Ns-Cl) in dichloromethane (DCM) to form Ns-protected hydroxylamine (Ns-NH-O-).

- Alkylation : The protected hydroxylamine is treated with ethyl bromoacetate in the presence of diisopropylcarbodiimide (DIC) and 1-hydroxy-7-azabenzotriazole (HOAt), yielding Ns-protected ethyl aminooxyacetate.

- Deprotection : Thiolysis using mercaptoethanol removes the Ns group, and subsequent treatment with HCl affords the hydrochloride salt (overall yield: 40–45%).

Advantages Over Direct Methods

- Selectivity : Protection minimizes undesired N-alkylation.

- Scalability : Suitable for multi-gram syntheses with consistent purity (>98%).

Table 3: Protected Synthesis Metrics

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection (Ns-Cl) | DCM, 0°C, 2 h | 85 | 99 |

| Alkylation (DIC/HOAt) | DMF, rt, 24 h | 75 | 97 |

| Deprotection (HSCH₂CH₂OH) | MeOH, 4 h | 90 | 98 |

Comparative Analysis of Methods

Yield and Purity

- Direct alkylation offers moderate yields (50–60%) with high purity, ideal for laboratory-scale synthesis.

- Esterification is less efficient (45–55%) due to competing side reactions but is cost-effective for bulk production.

- Protected synthesis achieves high purity (>98%) at the expense of lower overall yields (40–45%), making it preferable for pharmaceutical applications.

Scalability and Cost

- Direct alkylation and esterification use inexpensive reagents, whereas protected synthesis requires costly Ns-Cl and specialized coupling agents.

Chemical Reactions Analysis

Types of Reactions

Ethyl aminooxyacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form amino alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes.

Reduction: Formation of amino alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl aminooxyacetate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in the study of enzyme inhibition and metabolic pathways.

Industry: Utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

Ethyl aminooxyacetate hydrochloride exerts its effects by inhibiting enzymes such as GABA transaminase. This inhibition leads to an increase in gamma-aminobutyric acid (GABA) levels in tissues . The compound forms oxime-type complexes by attacking the Schiff base linkage between pyridoxal phosphate (PLP) and the enzyme, thereby inhibiting its activity . This mechanism is crucial for studying regional GABA turnover and has implications for treating neurological disorders.

Comparison with Similar Compounds

Ethyl Glycinate Hydrochloride (Ethyl Aminoacetate Hydrochloride)

- Molecular Formula: C₄H₁₀ClNO₂

- Key Features: Lacks the aminooxy group, instead featuring a primary amine (-NH₂) directly bonded to the acetate backbone .

- Applications : Primarily used as a peptide synthesis intermediate due to its simpler structure and lower steric hindrance .

- Patent Activity: Limited compared to ethyl aminooxyacetate hydrochloride, suggesting niche applications .

Methyl Amino(2-Methoxyphenyl)Acetate Hydrochloride

Ethyl 2-(3-Aminopyrazol-1-yl)Acetate Hydrochloride

- Molecular Formula : C₇H₁₁ClN₄O₂

- Key Features: Contains a pyrazole ring with an amino group, enabling hydrogen bonding and metal coordination .

- Applications: Potential use in coordination chemistry or as a bioactive scaffold in drug discovery .

Ethyl 2-Amino-2-(Oxan-3-yl)Acetate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₃

- Key Features : Includes a tetrahydropyran (oxane) ring, enhancing hydrophobicity and conformational rigidity .

- Applications : Suitable for designing CNS-active compounds due to improved blood-brain barrier penetration .

Data Table: Structural and Functional Comparison

Key Research Findings

Aminooxy Group Reactivity: this compound’s aminooxy group enables unique reactivity in oxime ligation and glycoconjugate synthesis, distinguishing it from amine-bearing analogs like ethyl glycinate .

Industrial Relevance: With 221 patents, this compound surpasses derivatives like 3-amino-2-methoxypropanoic acid hydrochloride (10 patents), underscoring its broad utility .

Structural Complexity and Bioactivity : Compounds with aromatic or heterocyclic moieties (e.g., 2-methoxyphenyl or pyrazole groups) exhibit enhanced target specificity in drug design but face synthetic challenges compared to simpler esters .

Stability Considerations: this compound’s compatibility profile (incompatible with strong acids/bases and oxidizing agents) is shared with other esters like ethyl chloroacetate, necessitating similar handling protocols .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl aminooxyacetate hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : this compound is synthesized via esterification of aminooxyacetic acid with ethanol in the presence of hydrochloric acid. Reaction optimization includes adjusting molar ratios (e.g., excess ethanol to drive esterification), maintaining reflux conditions (60–80°C), and extending reaction time (12–24 hours). Post-synthesis purification via recrystallization in ethanol or acetone improves yield and purity. Monitoring pH during salt formation ensures proper protonation of the amino group .

Q. How does the hydrochloride salt form influence the solubility and stability of ethyl aminooxyacetate in aqueous vs. organic solvents?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays (e.g., enzyme inhibition studies). In organic solvents like DMSO or chloroform, solubility is limited but sufficient for stock solutions. Stability is maximized by storing the compound at 2–8°C in anhydrous conditions, protected from light and moisture to prevent hydrolysis .

Q. What are the primary applications of this compound in enzyme inhibition studies?

- Methodological Answer : This compound acts as a competitive inhibitor of aminotransferases and other enzymes involved in amino acid metabolism. Experimental protocols include kinetic assays to determine inhibition constants (Ki) using spectrophotometric monitoring of NADH depletion or HPLC-based quantification of substrate/product ratios. Control experiments should account for pH-dependent activity changes .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported inhibitory effects of this compound across different cell models?

- Methodological Answer : Discrepancies may arise from cell-specific permeability or metabolic redundancy. Strategies include:

- Standardizing culture conditions (e.g., serum-free media to avoid binding interactions).

- Validating intracellular compound levels via LC-MS/MS.

- Using CRISPR-edited cell lines to isolate target pathways.

- Cross-validating results with isotopic tracers (e.g., ¹³C-glutamate) to track metabolic flux .

Q. How can isotopic labeling (e.g., ¹⁵N, ¹³C) be incorporated into this compound for tracing metabolic pathways?

- Methodological Answer : Isotopic labeling is achieved by synthesizing the compound from ¹⁵N-labeled aminooxyacetic acid or ¹³C-ethanol. Applications include:

- Tracking incorporation into TCA cycle intermediates via GC-MS.

- Elucidating enzyme-binding mechanisms through ¹⁵N NMR spectroscopy.

- Quantifying mitochondrial uptake using radiolabeled (³H) analogs, with precautions for handling radioactive materials .

Q. What are the critical considerations when designing dose-response experiments with this compound in mitochondrial respiration studies?

- Methodological Answer : Key factors include:

- Isolating mitochondria with high purity (e.g., differential centrifugation).

- Calibrating oxygen consumption rates using a Clark electrode.

- Testing dose ranges (0.1–10 mM) to cover IC₅₀ values reported for related inhibitors.

- Including controls for off-target effects (e.g., oligomycin for ATP synthase inhibition). Data should be normalized to protein content and validated with alternative substrates (e.g., succinate vs. glutamate) .

Methodological Notes

- Data Contradiction Analysis : When inconsistent results arise, replicate experiments under controlled oxygen tension (e.g., hypoxia vs. normoxia) and verify compound integrity via FT-IR or NMR post-experiment .

- Advanced Synthesis : For derivatives, modify the ethoxy group or aminooxy moiety via nucleophilic substitution, and characterize products using high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.